molecular formula C9H11ClO B6334043 (4-Chloro-2,5-dimethylphenyl)methanol CAS No. 1343274-82-7

(4-Chloro-2,5-dimethylphenyl)methanol

Cat. No.: B6334043
CAS No.: 1343274-82-7
M. Wt: 170.63 g/mol
InChI Key: SDZCMQKNIJNTGE-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-dimethylphenyl)methanol is a chemical compound with the molecular formula C₉H₁₁ClO It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom at the fourth position and two methyl groups at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-dimethylphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-Chloro-2,5-dimethylphenyl)acetone using sodium borohydride (NaBH₄) in ethanol. The reaction is carried out under mild conditions, and the product is obtained in good yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) as a catalyst. This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are (4-Chloro-2,5-dimethylphenyl)acetone or (4-Chloro-2,5-dimethylphenyl)aldehyde.

    Reduction: The major product is (4-Chloro-2,5-dimethylphenyl)methane.

    Substitution: The major products depend on the nucleophile used, such as (4-Methoxy-2,5-dimethylphenyl)methanol or (4-Ethoxy-2,5-dimethylphenyl)methanol.

Scientific Research Applications

(4-Chloro-2,5-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Chloro-2,5-dimethylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom and methyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenol): Similar structure but lacks the additional methyl group at the fifth position.

    (4-Chloro-2,5-dimethylphenyl)acetone: Similar structure but contains a ketone group instead of a hydroxyl group.

    (4-Methoxy-2,5-dimethylphenyl)methanol: Similar structure but contains a methoxy group instead of a chlorine atom.

Uniqueness

(4-Chloro-2,5-dimethylphenyl)methanol is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which confer distinct chemical and physical properties

Properties

IUPAC Name

(4-chloro-2,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZCMQKNIJNTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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